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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Bravyl (Fasudil), a Rho-

associated coiled-coil containing protein kinase (ROCK) inhibitor, against its primary targets

and a panel of related protein kinases. The information presented herein is intended to assist

researchers and drug development professionals in evaluating the specificity of this compound

and its potential for off-target effects. All quantitative data is supported by experimental findings

from publicly available sources.

Introduction to Bravyl (Fasudil) and Its Primary
Targets
Bravyl is the oral formulation of Fasudil, a small molecule inhibitor of Rho-associated coiled-coil

containing protein kinases (ROCK).[1][2] The ROCK family of serine/threonine kinases,

primarily ROCK1 and ROCK2, are key regulators of the actin cytoskeleton and are involved in

a wide range of cellular processes, including cell adhesion, motility, contraction, and

proliferation.[3] Dysregulation of the Rho/ROCK signaling pathway has been implicated in the

pathogenesis of various diseases, including hypertension, glaucoma, and neurological

disorders such as Amyotrophic Lateral Sclerosis (ALS).[1][2] Bravyl is currently being

investigated as a potential therapeutic agent for ALS.[1][2] The primary mechanism of action of

Bravyl is the competitive inhibition of the ATP-binding site of ROCK kinases.
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Quantitative Assessment of Bravyl (Fasudil)
Specificity
The following table summarizes the in vitro inhibitory activity of Fasudil against its primary

targets, ROCK1 and ROCK2, as well as a selection of other protein kinases. This data provides

a quantitative measure of the compound's specificity. Lower IC50 (half-maximal inhibitory

concentration) or Ki (inhibitory constant) values indicate higher potency.

Target
Kinase

Alternative
Name(s)

Kinase
Family

IC50 (µM) Ki (µM)
Reference(s
)

ROCK1 ROKβ AGC - 0.33 [4]

ROCK2 ROKα AGC 0.158 - [4]

PKA PRKACA AGC 4.58 - [4]

PKC PRKCA AGC 12.30 - [4]

PKG PRKG1 AGC 1.650 - [4]

MLCK MYLK CAMK - 36 [5]

Note: The table presents a selection of key off-targets. For a more comprehensive kinase

profile, refer to publicly available large-scale screening data such as the DiscoveRx

KINOMEscan® platform results.

Experimental Protocols
The following section details a generalized methodology for an in vitro kinase assay, a standard

method used to determine the inhibitory activity of compounds like Bravyl (Fasudil) against

specific protein kinases. This protocol is based on established radiolabeled kinase assay

principles.

In Vitro Radiolabeled Kinase Assay
This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a

specific kinase substrate. The amount of radioactivity incorporated into the substrate is

proportional to the kinase activity.
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Materials:

Purified recombinant kinase (e.g., ROCK1, ROCK2, PKA, etc.)

Specific peptide or protein substrate for the kinase

[γ-³²P]ATP (Adenosine triphosphate, gamma-³²P-labeled)

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM

EGTA)

Bravyl (Fasudil) or other test compounds dissolved in a suitable solvent (e.g., DMSO)

ATP solution (unlabeled)

Phosphoric acid

P81 phosphocellulose paper

Scintillation counter and scintillation fluid

Procedure:

Preparation of Reagents: Prepare serial dilutions of Bravyl (Fasudil) in the kinase reaction

buffer. Prepare a master mix containing the kinase, its substrate, and any necessary co-

factors in the kinase reaction buffer.

Kinase Reaction:

Add the serially diluted Bravyl (Fasudil) or vehicle control to individual reaction tubes.

Initiate the kinase reaction by adding the master mix to each tube.

Add a mixture of [γ-³²P]ATP and unlabeled ATP to each tube to start the phosphorylation

reaction. The final ATP concentration should be close to the Km value for the specific

kinase.
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Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period

(e.g., 10-30 minutes), ensuring the reaction is within the linear range.

Stopping the Reaction: Terminate the reaction by adding a stop solution, such as phosphoric

acid.

Separation of Substrate: Spot a portion of each reaction mixture onto a P81

phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the free

[γ-³²P]ATP will not.

Washing: Wash the P81 papers multiple times with phosphoric acid to remove any unbound

[γ-³²P]ATP.

Quantification: Place the washed P81 papers into scintillation vials with scintillation fluid and

measure the radioactivity using a scintillation counter.

Data Analysis:

Calculate the percentage of kinase inhibition for each concentration of Bravyl (Fasudil)

compared to the vehicle control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using

appropriate software.

Visualizing Signaling Pathways and Experimental
Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using

the Graphviz (DOT language).
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Caption: Bravyl's mechanism of action in the Rho/ROCK signaling pathway.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1676914?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Reaction

Separation & Quantification

Data Analysis

Prepare Reagents
(Kinase, Substrate, Bravyl, ATP)

Combine Kinase, Substrate,
Bravyl, and [γ-³²P]ATP

Incubate at 30°C

Spot on P81 Paper

Wash to Remove
Free [γ-³²P]ATP

Scintillation Counting

Calculate % Inhibition
and Determine IC50

Click to download full resolution via product page

Caption: Workflow for an in vitro radiolabeled kinase assay.
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Caption: Specificity of Bravyl for its primary vs. related protein targets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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